3-(4-methoxyphenyl)-N,N-di(prop-2-en-1-yl)propanamide
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Overview
Description
3-(4-METHOXYPHENYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxyphenyl group and a bis(prop-2-en-1-yl)propanamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and prop-2-en-1-amine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with prop-2-en-1-amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to form the corresponding amine.
Amidation: The resulting amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, 3-(4-METHOXYPHENYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-METHOXYPHENYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may inhibit key signaling pathways, such as the STAT3 pathway, leading to reduced inflammation or cancer cell proliferation
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol: Known for its anti-inflammatory properties.
4-methoxybenzaldehyde: A precursor in the synthesis of various methoxy-substituted compounds.
Uniqueness
3-(4-METHOXYPHENYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE is unique due to its specific structural features and potential applications in multiple fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H21NO2 |
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Molecular Weight |
259.34 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N,N-bis(prop-2-enyl)propanamide |
InChI |
InChI=1S/C16H21NO2/c1-4-12-17(13-5-2)16(18)11-8-14-6-9-15(19-3)10-7-14/h4-7,9-10H,1-2,8,11-13H2,3H3 |
InChI Key |
CCLBNXSHNHWBEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CC=C)CC=C |
Origin of Product |
United States |
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